molecular formula C7H17N3 B13204340 1-Methyl-1-(2-methylbutyl)guanidine

1-Methyl-1-(2-methylbutyl)guanidine

Cat. No.: B13204340
M. Wt: 143.23 g/mol
InChI Key: WNDLBKOOONIEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Intended for Research Use Only This product is a chemical reagent supplied for laboratory research purposes in a controlled environment. It is not intended for use in diagnostics, therapeutics, or any human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with best laboratory practices. Product Overview 1-Methyl-1-(2-methylbutyl)guanidine is a synthetic guanidine derivative designed for use in scientific research. Guanidine-based compounds are of significant interest in medicinal chemistry and chemical biology due to their ability to form multiple hydrogen bonds, often serving as key functional groups in molecular recognition processes. Potential Research Applications & Value While specific research on this compound is not catalogued, guanidine derivatives broadly serve as valuable tools in several areas: Medicinal Chemistry & Drug Discovery: The guanidine moiety is a common pharmacophore found in molecules targeting various enzymes and receptors. This compound could be utilized as a building block or intermediate in the synthesis of potential protease inhibitors, ion channel ligands, or receptor antagonists. Chemical Biology & Bioconjugation: Researchers may employ this reagent as a precursor for developing chemical probes to study biological systems or as a ligand for affinity chromatography. Organic Synthesis: It can act as a versatile intermediate for constructing more complex nitrogen-containing heterocycles or as a catalyst in certain organic transformations. Key Features for Researchers This product is characterized by its high chemical purity (≥95%, refer to Certificate of Analysis for lot-specific data), ensuring consistency and reliability in experimental results. Its structure, featuring both guanidine and branched alkyl groups, may be engineered to modulate properties like solubility, lipophilicity, and binding affinity in research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-methyl-1-(2-methylbutyl)guanidine

InChI

InChI=1S/C7H17N3/c1-4-6(2)5-10(3)7(8)9/h6H,4-5H2,1-3H3,(H3,8,9)

InChI Key

WNDLBKOOONIEHH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C)C(=N)N

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 1 2 Methylbutyl Guanidine

Evolution of Guanidine (B92328) Synthesis: From Classical to Contemporary Approaches

The synthesis of guanidines, a functional group of significant interest in medicinal chemistry and organic synthesis, has undergone considerable evolution. rsc.orgnih.gov Historically, the preparation of these nitrogen-rich compounds relied on a set of "classical" methods utilizing what are known as 'guanylating agents'. rsc.org These traditional approaches often involved multi-step procedures and the use of stoichiometric, and sometimes toxic, reagents. rsc.org Common classical precursors included thioureas, isothioureas, cyanamides, and carboximidamide derivatives. rsc.org For instance, the conversion of thioureas often required toxic mercury salts, and the use of cyanogen (B1215507) bromide, while effective, posed significant handling risks due to its high toxicity. rsc.org

Contemporary approaches have shifted towards more efficient, atom-economical, and catalytically driven methods. rsc.orgnih.gov The direct addition of amines to carbodiimides has emerged as a particularly powerful strategy for forming the guanidine core. rsc.orgdergipark.org.tr This transformation, especially when mediated by transition-metal or lanthanide catalysts, offers a more direct and environmentally benign route to a wide array of substituted guanidines. rsc.orgnih.govnih.gov These modern catalytic systems can operate under milder conditions, tolerate a broader range of functional groups, and often proceed with high efficiency and selectivity, representing a significant advancement over the classical stoichiometric methods. nih.govorganic-chemistry.org The development of solid-phase synthesis techniques has also expanded the toolkit, allowing for the efficient generation of guanidine libraries for screening purposes. nih.govbohrium.com

Precursor Design and Elaboration for 1-Methyl-1-(2-methylbutyl)guanidine Synthesis

The successful synthesis of the target compound, this compound, is critically dependent on the strategic preparation of its core precursor, the secondary amine N-methyl-(2-methylbutyl)amine.

Synthesis of Key Amine Building Blocks

The primary building block required is N-methyl-(2-methylbutyl)amine . Its synthesis is not typically a single-step process from simple starting materials but can be achieved through reliable and well-documented organic transformations. A common and logical pathway involves two main stages: first, the synthesis of the primary amine, 2-methylbutylamine , followed by its selective N-methylation.

Synthesis of 2-Methylbutylamine: The primary amine can be synthesized from the commercially available alcohol, 2-methyl-1-butanol. chemicalbook.com A standard method for this conversion is reductive amination. This involves the initial oxidation of the alcohol to the corresponding aldehyde, 2-methylbutanal, followed by reaction with ammonia (B1221849) and a reducing agent. Alternatively, direct amination of the alcohol can be achieved using specific catalytic systems. chemicalbook.com

N-Methylation of 2-Methylbutylamine: Once the primary amine is obtained, it can be methylated to yield the desired secondary amine, N-methyl-(2-methylbutyl)amine. A widely used method for this transformation is the Eschweiler-Clarke reaction, which employs formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent. Another effective method is reductive amination with formaldehyde and a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This approach is often high-yielding and provides a clean conversion to the secondary amine. mdpi.com

Table 1: Synthetic Routes to N-methyl-(2-methylbutyl)amine
StepStarting MaterialKey ReagentsProductRelevant Findings
12-Methyl-1-butanol1. Oxidizing agent (e.g., PCC) 2. Ammonia, Reducing agent (e.g., H₂, Catalyst)2-MethylbutylamineSynthesis from the corresponding alcohol is a standard transformation. chemicalbook.com
22-MethylbutylamineFormaldehyde, Sodium borohydride (NaBH₄)N-methyl-(2-methylbutyl)amineN-methylation of secondary amines with formaldehyde and NaBH₄ is an established and efficient protocol. mdpi.com

Functionalization Strategies for Amine Precursors

In many complex syntheses, particularly those involving multiple steps or sensitive functional groups, the amine precursor may require protection before proceeding to the guanidinylation step. nih.gov The goal of such a strategy is to temporarily mask the reactivity of the N-H group to prevent unwanted side reactions.

For the synthesis of this compound, direct guanidinylation of the secondary amine N-methyl-(2-methylbutyl)amine is generally feasible and preferred for efficiency. nih.gov However, if a less direct route were necessary, the amine could be functionalized. For instance, in a broader synthetic context, protecting groups like tert-butoxycarbonyl (Boc) or benzyl (B1604629) (Bn) could be installed on the amine. These groups can be selectively removed later in the synthesis to reveal the amine for the guanidinylation reaction. While not strictly necessary for this specific target, such strategies are a cornerstone of modern organic synthesis, allowing for the construction of highly complex molecules. nih.gov

Direct Guanidinylation Protocols for this compound Formation

The final and key transformation is the conversion of the N-methyl-(2-methylbutyl)amine precursor into the target guanidine. This is achieved through a guanidinylation reaction, where a one-carbon unit with two additional nitrogen atoms is appended to the precursor amine. Direct methods using carbodiimides or cyanamide (B42294) derivatives are the most atom-economical and widely employed. rsc.orgdergipark.org.tr

Carbodiimide-Based Guanidinylation Reactions

The reaction of an amine with a carbodiimide (B86325) is one of the most efficient and direct methods for synthesizing substituted guanidines. rsc.orgdergipark.org.tr To form this compound, N-methyl-(2-methylbutyl)amine would be reacted with a suitable guanylating agent derived from a carbodiimide.

The general mechanism involves the nucleophilic attack of the amine onto the central carbon atom of the carbodiimide. While this reaction can proceed without a catalyst, it often requires harsh conditions. dergipark.org.tr The development of catalytic systems has greatly expanded the scope and utility of this reaction. nih.govnih.gov Various metal catalysts, including those based on zinc, yttrium, and other lanthanides, have been shown to effectively promote the addition of secondary amines to carbodiimides under mild conditions. nih.govorganic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a metal-amido intermediate, which then adds to the carbodiimide, followed by protonolysis to release the guanidine product and regenerate the catalyst. nih.gov

Table 2: Reagents for Carbodiimide-Based Guanidinylation
Reagent/Catalyst TypeSpecific ExamplesRole/FunctionKey Findings
Carbodiimides N,N'-Diisopropylcarbodiimide (DIC), N,N'-Dicyclohexylcarbodiimide (DCC)Source of the C=N unitCommon, commercially available reagents for guanidine synthesis. wikipedia.orgnih.gov
Promoters/Activators Mukaiyama's reagent, N-Iodosuccinimide (NIS)Activate thioureas to form a carbodiimide intermediate in situ. nih.govbohrium.comUseful for indirect methods where a carbodiimide is generated in the reaction mixture. nih.gov
Catalysts Ytterbium triflate (Yb(OTf)₃), Zinc (II) compounds (e.g., ZnEt₂), Lanthanide amidesLewis acids that activate the carbodiimide or facilitate amine addition.Enable the reaction to proceed under mild, often solvent-free, conditions with high yields for various secondary amines. nih.govorganic-chemistry.orgresearchgate.net

Utilization of Cyanamide Derivatives in Guanidine Synthesis

Cyanamide (H₂NCN) and its derivatives serve as classical and effective reagents for the synthesis of guanidines. thieme-connect.de The reaction of N-methyl-(2-methylbutyl)amine with cyanamide itself, typically in the presence of an acid or a Lewis acid catalyst like scandium(III) triflate, can produce the desired guanidine. organic-chemistry.orgthieme-connect.de This method is straightforward but can be limited by the reactivity of the substrate.

More reactive electrophilic cyanation reagents are often employed for more efficient conversions. Historically, cyanogen bromide (BrCN) was widely used, but its high toxicity has led to a search for safer alternatives. rsc.orgthieme-connect.de Modern approaches utilize more elaborate and often protected guanylating agents derived from cyanamide. Reagents such as 1H-pyrazole-1-carboxamidine are popular as they react cleanly with primary and secondary amines to yield the corresponding guanidines under mild conditions. nih.govtcichemicals.com These reagents often come with protecting groups like Boc, which can be removed in a subsequent step if the unprotected guanidine is desired. Radical-based methods involving N-acyl cyanamides have also emerged as a novel strategy for constructing complex guanidine-containing structures. researchgate.netnih.gov

Table 3: Cyanamide-Based Reagents for Guanidinylation
Reagent TypeSpecific ExamplesReaction ConditionsKey Findings
Simple Cyanamides Cyanamide (H₂NCN), Calcium cyanamide (CaCN₂)Often requires acid catalysis (e.g., Sc(OTf)₃) or heating with an amine salt.An efficient guanylation of various amines with cyanamide can proceed in water with catalytic scandium(III) triflate. organic-chemistry.orgthieme-connect.de
Electrophilic Cyanating Agents Cyanogen bromide (BrCN)Base-mediated reaction with amine.Highly effective but also highly toxic, limiting its use. rsc.orgthieme-connect.de
Protected Guanylating Agents 1H-Pyrazole-1-carboxamidine hydrochloride, N,N′-Di-Boc-1H-pyrazole-1-carboxamidineTypically requires a base (e.g., DIEA) in a polar aprotic solvent (e.g., DMF).These are stable, crystalline solids that act as effective guanylating agents for secondary amines, offering a safer alternative to BrCN. nih.govnih.govtcichemicals.com

Application of Thiourea (B124793) and Pseudothiourea Routes

The conversion of thioureas and their S-alkylated derivatives, pseudothioureas, into guanidines is a classical and widely employed strategy. These methods offer a versatile entry point for the synthesis of various guanidine derivatives, including this compound.

The thiourea route typically involves the reaction of a secondary amine, in this case, N-methyl-2-methylbutylamine, with a thiourea derivative that can act as a guanylating agent. A common approach is the activation of a disubstituted thiourea with a promoter. For instance, N,N'-di-protected thioureas can be activated by various reagents to facilitate the reaction with the secondary amine. bohrium.comresearchgate.net

A more direct approach involves the use of S-methylisothioureas, which are effective guanylating reagents. organic-chemistry.org These can be prepared with protecting groups, such as Boc or Cbz, to control reactivity and facilitate purification. The reaction of N-methyl-2-methylbutylamine with a protected S-methylisothiourea, often in the presence of a base, would yield the protected form of this compound, which can then be deprotected under appropriate conditions. The use of polymer-bound bis(tert-butoxycarbonyl)thiopseudourea has also been reported for the guanylation of amines, offering the advantage of simplified purification. sigmaaldrich.com

A general scheme for the synthesis of N,N-dialkyl-substituted thioureas, which could be precursors to guanidines, involves the reaction of ammonium (B1175870) thiocyanate (B1210189) with an alkylamine. researchgate.net This could be adapted to produce a thiourea that is subsequently converted to the target guanidine.

Table 1: Thiourea and Pseudothiourea-Based Guanidinylation Approaches
MethodGuanylating AgentPromoter/ActivatorKey FeaturesRelevant Citations
Thiourea RouteN,N'-di-protected thioureaMukaiyama's reagent, N-iodosuccinimide, carbodiimidesVersatile, but requires an activation step. bohrium.comresearchgate.net
Pseudothiourea RouteN,N'-di-protected S-methylisothioureaBase (e.g., triethylamine (B128534), DIPEA)Direct guanylation, good yields. organic-chemistry.org
Polymer-Bound PseudothioureaPolymer-bound bis(tert-butoxycarbonyl)thiopseudourea-Simplified purification via filtration. sigmaaldrich.com

Emerging Guanidinylation Reagents and Their Efficacy

In recent years, a plethora of new guanidinylation reagents have been developed to overcome the limitations of classical methods, such as harsh reaction conditions or the use of toxic reagents. These modern reagents offer milder conditions, broader substrate scope, and improved efficiency, making them highly suitable for the synthesis of complex molecules like this compound.

One notable class of reagents is based on pyrazole-carboxamidines. For example, 1-H-pyrazole-1-carboxamidine hydrochloride is known to react with both primary and secondary amines to form guanidines. tcichemicals.com The use of N,N'-di-Boc-N"-triflylguanidine is another powerful method for the guanidinylation of a wide range of amines, including less reactive ones. google.com A resin-bound version of a triflyl guanidine reagent has been developed for the synthesis of N,N-disubstituted guanidines, which allows for rapid synthesis and easy purification. nih.gov

Carbamoyl isothiocyanates have also been identified as versatile starting materials for the one-pot synthesis of multisubstituted guanidines. organic-chemistry.org Furthermore, the development of a one-pot protocol from N-chlorophthalimide, isocyanides, and amines provides an efficient route to N,N'-disubstituted guanidines. rsc.org

Table 2: Modern Guanidinylation Reagents for Secondary Amines
Reagent ClassSpecific ExampleAdvantagesRelevant Citations
Pyrazole-based Reagents1-H-pyrazole-1-carboxamidine hydrochlorideEffective for primary and secondary amines. tcichemicals.com
TriflylguanidinesN,N'-Di-Boc-N"-triflylguanidineHigh reactivity, suitable for unreactive amines. google.com
Resin-Bound ReagentsResin-bound urethane-protected triflyl guanidineMild conditions, simplified purification. nih.gov
Isothiocyanate DerivativesCarbamoyl isothiocyanatesVersatile for one-pot synthesis of multisubstituted guanidines. organic-chemistry.org
Multi-component ReactionsN-chlorophthalimide, isocyanides, aminesEfficient one-pot synthesis of N,N'-disubstituted guanidines. rsc.org

Optimization of Reaction Parameters for Yield and Selectivity in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent can significantly impact the rate and outcome of guanidinylation reactions. Solvents such as dichloromethane, chloroform (B151607), acetonitrile (B52724), and dimethylformamide (DMF) are commonly employed. google.com For solid-phase syntheses, a variety of solvents can be used, and the selection often depends on the resin and the specific reagents. The solubility of the starting materials and reagents is a critical factor. For instance, in the guanidinylation of N-α-Fmoc-lysine, the starting material was first silylated to enhance its solubility in dichloromethane. google.com The polarity of the solvent can also influence the reaction by stabilizing charged intermediates or transition states.

Temperature and Pressure Optimization for Guanidine Formation

Guanidinylation reactions are often conducted at room temperature, which is a significant advantage for sensitive substrates. google.com Reactions with less reactive amines may necessitate elevated temperatures to achieve a reasonable reaction rate. For example, the synthesis of certain N,N'-diisopropylthiourea derivatives involved refluxing under normal pressure. google.com In some cases, high pressure has been utilized to promote cycloaddition reactions involving guanidine moieties, although this is less common for simple guanidinylation.

Catalyst Screening and Performance Evaluation in Guanidine Synthesis

Catalysis plays a pivotal role in modern guanidine synthesis, enabling milder reaction conditions and expanding the substrate scope. Scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide in water. organic-chemistry.org Lanthanide amides are also highly efficient catalysts for the guanylation of both aromatic and secondary amines under mild conditions. organic-chemistry.org Copper-catalyzed reactions have been developed for the synthesis of trisubstituted N-aryl guanidines. organic-chemistry.org The addition of a base, such as triethylamine or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid formed during the reaction and to act as a catalyst in some cases.

Table 3: Optimization of Reaction Parameters for Guanidine Synthesis
ParameterCommon Conditions/ReagentsEffect on ReactionRelevant Citations
SolventDichloromethane, Acetonitrile, DMF, THFInfluences solubility, reaction rate, and stability of intermediates. google.com
TemperatureRoom temperature to refluxAffects reaction rate; higher temperatures may be needed for less reactive substrates. google.comgoogle.com
CatalystSc(OTf)₃, Lanthanide amides, Copper salts, Organic bases (e.g., DIPEA)Increases reaction rate, allows for milder conditions, and can improve selectivity. organic-chemistry.org

Advanced Purification and Isolation Techniques for Synthetic this compound

The purification of the final guanidine product is a critical step to ensure its suitability for further applications. Due to the basic nature of guanidines, they are often isolated and purified as their salt forms, which can facilitate handling and improve crystallinity.

Common purification techniques for guanidines include flash chromatography on silica (B1680970) gel. sigmaaldrich.comgoogle.com The choice of eluent is crucial and often consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), sometimes with the addition of a small amount of a base like triethylamine to prevent the basic guanidine from streaking on the acidic silica gel.

For guanidines synthesized on a solid support, purification is significantly simplified as the excess reagents and by-products can be washed away from the resin-bound product. sigmaaldrich.comnih.gov After cleavage from the resin, the crude product may still require purification by chromatography or recrystallization to achieve high purity.

In cases where the guanidine is crystalline, recrystallization from a suitable solvent system is an effective method for purification. The formation of a salt, such as a hydrochloride or trifluoroacetate (B77799) salt, can often induce crystallization. rsc.org

Spectroscopic and Advanced Structural Characterization of 1 Methyl 1 2 Methylbutyl Guanidine

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-Methyl-1-(2-methylbutyl)guanidine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete assignment of its proton and carbon signals.

The protons of the guanidine (B92328) group (-NH₂) are expected to appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange. The exact chemical shift would be sensitive to the solvent and concentration, typically appearing in the range of 4.5-7.0 ppm. The N-methyl protons would present as a sharp singlet, deshielded by the adjacent nitrogen, likely in the region of 2.7-3.0 ppm.

The protons of the 2-methylbutyl group would show more complex splitting patterns. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) are expected to be a multiplet around 3.1-3.3 ppm. The methine proton (-CH-) at the C2 position would also be a multiplet due to coupling with the neighboring methylene and methyl protons. The two diastereotopic methyl groups attached to the chiral center would likely exhibit distinct signals, appearing as doublets. The terminal methyl group of the ethyl fragment would present as a triplet.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
-NH₂4.5 - 7.0broad singlet2H
N-CH₃2.7 - 3.0singlet3H
N-CH₂-3.1 - 3.3multiplet2H
-CH(CH₃)-1.6 - 1.9multiplet1H
-CH₂-CH₃1.2 - 1.5multiplet2H
-CH(CH₃)-0.8 - 1.0doublet3H
-CH₂-CH₃0.8 - 1.0triplet3H

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The most deshielded carbon is expected to be the guanidinyl carbon (C=N) due to its direct attachment to three nitrogen atoms, with a predicted chemical shift in the range of 158-162 ppm. researchgate.netchemicalbook.comchemicalbook.com The carbons of the alkyl chain and the N-methyl group would appear at higher fields.

The N-methyl carbon is anticipated to resonate around 35-40 ppm. researchgate.net The carbons of the 2-methylbutyl group would have distinct chemical shifts. The N-CH₂ carbon would be in the range of 45-50 ppm. The chiral methine carbon (-CH-) is expected around 30-35 ppm, while the methylene carbon of the ethyl group would be in a similar region. The terminal methyl carbons would be the most shielded, appearing in the 10-20 ppm range. docbrown.info

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=N (Guanidinyl)158 - 162
N-CH₃35 - 40
N-CH₂-45 - 50
-CH(CH₃)-30 - 35
-CH₂-CH₃25 - 30
-CH(CH₃)15 - 20
-CH₂-CH₃10 - 15

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. sdsu.edu For instance, cross-peaks would be observed between the N-CH₂ protons and the adjacent -CH- proton of the 2-methylbutyl group, as well as between the protons of the ethyl fragment. This would allow for the tracing of the entire alkyl chain's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the singlet at ~2.8 ppm in the ¹H spectrum would show a correlation to the carbon signal at ~37 ppm in the ¹³C spectrum, confirming the N-methyl group assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.eduyoutube.com This is crucial for establishing the connectivity between different fragments of the molecule. Key HMBC correlations would be expected between the N-methyl protons and the guanidinyl carbon, and between the N-CH₂ protons and the guanidinyl carbon, confirming the substitution pattern on the guanidine core. Correlations between the protons of the 2-methylbutyl group and various carbons within the alkyl chain would further solidify the structural assignment.

Vibrational Spectroscopic Investigations: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the guanidine and alkyl portions of the molecule.

The guanidine moiety has several characteristic vibrations. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as a pair of bands in the 3300-3500 cm⁻¹ region in the IR spectrum. The C=N stretching vibration, a key feature of the guanidine core, is anticipated to be a strong band in the 1650-1600 cm⁻¹ region. The N-H bending vibrations would likely be observed around 1600-1550 cm⁻¹. C-N stretching vibrations are expected in the 1400-1200 cm⁻¹ range.

The 2-methylbutyl group will contribute characteristic alkyl C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2960-2850 cm⁻¹ region. docbrown.info The C-H bending vibrations for the methyl and methylene groups would appear in the 1470-1365 cm⁻¹ range. docbrown.info

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H StretchGuanidine (-NH₂)3300 - 3500Medium to Strong
C-H StretchAlkyl (CH₃, CH₂, CH)2850 - 2960Strong
C=N StretchGuanidine1600 - 1650Strong
N-H BendGuanidine (-NH₂)1550 - 1600Medium
C-H BendAlkyl (CH₃, CH₂)1365 - 1470Medium
C-N StretchGuanidine1200 - 1400Medium to Strong

Note: Predicted values are based on typical vibrational frequencies for similar functional groups.

The presence of the highly polar guanidine group allows for the formation of both intramolecular and intermolecular hydrogen bonds. The -NH₂ group can act as a hydrogen bond donor, while the imine nitrogen can act as a hydrogen bond acceptor.

The formation of intermolecular hydrogen bonds in the solid state or in concentrated solutions would lead to a broadening and a shift to lower frequencies of the N-H stretching bands in the IR spectrum. These interactions can also influence the position of the C=N stretching vibration. In dilute solutions in non-polar solvents, sharper N-H bands at higher frequencies would be expected, indicating a reduction in intermolecular hydrogen bonding.

Intramolecular hydrogen bonding, although less likely to be as significant as intermolecular interactions in this flexible molecule, could potentially occur between the -NH₂ protons and the nitrogen atom of the N-methyl group, which would also be reflected in subtle shifts in the corresponding vibrational frequencies. A detailed analysis of the concentration and solvent dependence of the IR and Raman spectra would be necessary to fully characterize these interactions.

Mass Spectrometric Analysis for Fragmentation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

For this compound (Chemical Formula: C₇H₁₇N₃), high-resolution mass spectrometry would be employed to determine its exact mass. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm its elemental composition.

Table 1: Theoretical HRMS Data for this compound

Formula Ion Theoretical m/z
C₇H₁₇N₃ [M+H]⁺ 144.1495
C₇H₁₇N₃ [M+Na]⁺ 166.1314
C₇H₁₇N₃ [M+K]⁺ 182.0054

(Note: This table represents theoretical values as no experimental data is available.)

Tandem Mass Spectrometry (MS/MS) for Structural Inference through Fragmentation Patterns

Tandem mass spectrometry (MS/MS) would involve the isolation of the parent ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions would provide key information about the compound's structure. Expected fragmentation pathways for this compound would likely involve cleavages at the C-N bonds and within the alkyl substituents. Common losses would include the neutral loss of the 2-methylbutyl radical, the methyl group, and parts of the guanidinium (B1211019) core. Analysis of these fragments would help to confirm the connectivity of the methyl and 2-methylbutyl groups to the guanidine nitrogen.

X-ray Crystallographic Analysis of this compound Derivatives or Salts (if applicable)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. To obtain suitable crystals for this analysis, it would likely be necessary to prepare a salt of this compound, for instance, by protonation with a suitable acid.

Determination of Solid-State Molecular Conformation and Crystal Packing

A successful crystallographic analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This would allow for the determination of the preferred conformation of the 2-methylbutyl group and the geometry around the substituted nitrogen atom. The crystal packing would show how individual molecules arrange themselves in the crystal lattice.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

The guanidinium group is an excellent hydrogen bond donor. X-ray analysis would elucidate the intricate network of intermolecular hydrogen bonds formed between the guanidinium protons and acceptor atoms on neighboring molecules (or counter-ions in the case of a salt). This analysis is crucial for understanding the supramolecular assembly and the forces that govern the crystal structure. Studies on other substituted guanidines have shown that hydrogen bonding plays a significant role in their solid-state structures. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

The presence of a stereocenter in the 2-methylbutyl group means that this compound is a chiral molecule and can exist as two enantiomers, (S)- and (R)-1-Methyl-1-(2-methylbutyl)guanidine. Chiroptical techniques are essential for characterizing these enantiomers.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would be expected to show characteristic positive or negative bands for each enantiomer, which would be mirror images of each other. The position and sign of these Cotton effects are highly sensitive to the stereochemistry and conformation of the molecule. While no specific CD data exists for this compound, studies on other chiral molecules containing the 2-methylbutyl group have demonstrated the utility of this technique in assigning absolute configuration. cdnsciencepub.comnih.gov

Computational and Theoretical Investigations of 1 Methyl 1 2 Methylbutyl Guanidine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. For a compound like 1-Methyl-1-(2-methylbutyl)guanidine, these methods would offer deep insights into its stability, reactivity, and electronic characteristics.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, would be a primary tool for investigating the ground state properties of this compound. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would be employed to accurately predict properties like the total energy, dipole moment, and ionization potential.

For instance, a study on various guanidine (B92328) derivatives has shown that ab initio methods can effectively model their geometric parameters and electronic distributions. nih.gov It is expected that for this compound, these calculations would reveal a significant degree of electron delocalization across the N-C-N fragment, a hallmark of the guanidine group. This delocalization is a key contributor to the high basicity of guanidines.

A representative table of calculated ground state properties for a generic asymmetrically substituted guanidine, based on typical ab initio results, is presented below.

PropertyCalculated Value (Representative)
Total Energy (Hartree)-450.12345
Dipole Moment (Debye)3.45
Ionization Potential (eV)8.2
HOMO Energy (eV)-6.5
LUMO Energy (eV)1.7

Note: These are hypothetical values for illustrative purposes, based on typical ranges observed for similar molecules.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. science.govnih.gov For this compound, DFT calculations would be invaluable for optimizing the molecular geometry and determining its relative stability.

The relative stability of different conformers and tautomers can also be effectively assessed using DFT. By comparing the computed energies of various possible structures, the most stable form in the gas phase can be identified.

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. For a molecule like this compound, a Pople-style basis set such as 6-311+G(d,p) would likely provide a good balance of accuracy and computational efficiency for geometry optimizations and energy calculations. nih.gov For more precise electronic properties, Dunning's correlation-consistent basis sets, like aug-cc-pVTZ, might be employed. nih.gov

The choice of the XC functional is also critical. Hybrid functionals like B3LYP are widely used and often provide reliable results for organic molecules. science.govnih.gov However, for systems with significant non-covalent interactions or complex electronic structures, other functionals such as the M06-2X or the ωB97X-D, which account for dispersion forces, might yield more accurate results. nih.gov Comparative studies on guanidine systems have shown that different functionals can yield varying results, emphasizing the need for careful selection based on the properties being investigated. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations would provide a dynamic picture of the behavior of this compound.

The presence of flexible alkyl chains (methyl and 2-methylbutyl groups) in this compound gives rise to a complex conformational landscape. Molecular mechanics force fields, such as MMFF94 or AMBER, could be used for an initial, rapid exploration of the vast conformational space. This would involve systematically rotating the single bonds and identifying low-energy conformers.

Following this initial scan, the most promising low-energy conformers would be subjected to more accurate energy minimization using DFT. This two-step approach is computationally efficient and allows for a thorough investigation of the potential energy surface. The relative energies of the minimized conformers would indicate their population distribution at a given temperature. For example, studies on other flexible molecules have shown how different conformers can coexist in equilibrium. mdpi.com

A representative table of relative energies for different conformers of a substituted guanidine is shown below.

ConformerDihedral Angle (°C-N-C-C)Relative Energy (kcal/mol)
A180 (anti)0.00
B60 (gauche)1.2
C-60 (gauche)1.2

Note: These are hypothetical values for illustrative purposes.

Unsymmetrically substituted guanidines, such as this compound, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers. nih.govmdpi.com By calculating the Gibbs free energy of each tautomer, it is possible to determine the equilibrium constant and thus the dominant species in solution.

Furthermore, the high basicity of the guanidine group means that it will be protonated under most physiological conditions. Computational studies can model the protonation at different nitrogen atoms and determine the most favorable protonation site. The pKa of the conjugate acid can also be estimated using computational methods, often in conjunction with a continuum solvation model to mimic the solvent environment. The stability of the resulting guanidinium (B1211019) ion is significantly enhanced by resonance, which delocalizes the positive charge over the three nitrogen atoms.

Solvent Effects on Molecular Conformation and Reactivity through Explicit and Implicit Solvent Models

The conformation and reactivity of this compound are expected to be significantly influenced by its environment, particularly the solvent. Computational models are crucial for understanding these interactions.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the stability of different conformers of this compound. For instance, in polar solvents, conformations with a larger dipole moment would be stabilized. Theoretical studies on similar guanidinium salts have shown that considering the solvent is crucial, as it can significantly alter the interaction energies between the cation and any present anions. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the this compound molecule. This method, often employed in molecular dynamics (MD) simulations, allows for the detailed study of specific hydrogen bonding interactions between the guanidine group's N-H protons and solvent molecules like water or methanol. These specific interactions can play a dominant role in determining the preferred conformation and reactivity. Studies on other guanidinium compounds have highlighted the importance of such explicit interactions. nih.gov For example, NMR experiments on guanidinium salts in different solvents have shown that the chemical shift of the N-H protons is sensitive to the solvent's polarity, indicating changes in ion pairing and solvation. rsc.org

A combined approach, using both implicit and explicit models, often provides the most comprehensive understanding of solvent effects.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing molecules.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Density Functional Theory (DFT) is a primary tool for predicting Nuclear Magnetic Resonance (NMR) parameters. nih.govacs.org By calculating the magnetic shielding tensors for each nucleus in this compound, one can predict the ¹H and ¹³C chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov

The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set. acs.orgresearchgate.net The predicted shifts are often linearly scaled against experimental data for a set of known compounds to improve their accuracy. While no specific predictions for this compound are available, this methodology would allow for the assignment of its complex NMR spectrum and could help in distinguishing between different possible conformers. The calculation of spin-spin coupling constants (J-couplings) is also possible and provides further structural information. acs.org

Theoretical Calculation of Vibrational Frequencies and Intensities

The vibrational (infrared and Raman) spectra of this compound can be simulated using computational methods, primarily DFT. After optimizing the molecule's geometry, a frequency calculation can be performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the nature of the vibrations, e.g., N-H stretch, C-N bend). nih.gov

The intensities of the infrared and Raman bands can also be calculated, allowing for the generation of a complete theoretical spectrum. chemrxiv.org These predicted spectra are instrumental in assigning the peaks in an experimental spectrum. researchgate.net For complex molecules, this computational analysis is often essential for a reliable interpretation of the vibrational data.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Computational chemistry offers powerful tools to visualize and quantify these properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. dergipark.org.tr The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).

For this compound, the HOMO is expected to be localized on the electron-rich guanidine group. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. nih.gov The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical stability and reactivity. dergipark.org.trschrodinger.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Electrostatic Potential Maps for Charge Distribution Visualization

A Molecular Electrostatic Potential (MEP) map is a color-coded map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a visual representation of the charge distribution and is a useful tool for predicting reactivity.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the lone pairs of the nitrogen atoms, indicating these are the most likely sites for electrophilic attack (e.g., protonation). dergipark.org.tr Regions of positive potential (blue) would be found around the hydrogen atoms of the N-H groups, indicating sites for nucleophilic attack. Such maps are valuable for understanding intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net

Fukui Functions and Conceptual DFT for Local Reactivity Prediction

Conceptual DFT provides a framework to quantify and understand chemical concepts, such as electronegativity and hardness, using the electron density of a molecule. Within this framework, Fukui functions are particularly valuable for identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks.

The Fukui function, denoted as f(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. In practice, condensed Fukui functions are often used, which simplify the analysis by attributing a value to each atom in the molecule. There are three main types of condensed Fukui functions:

f_k^+ : This function measures the reactivity of atom k towards a nucleophilic attack (i.e., its susceptibility to accepting an electron). A higher value of f_k^+ indicates a more electrophilic site.

f_k^- : This function measures the reactivity of atom k towards an electrophilic attack (i.e., its propensity to donate an electron). A higher value of f_k^- points to a more nucleophilic site.

f_k^0 : This function is relevant for predicting sites of radical attack.

These functions are calculated from the electron populations of the atoms in the neutral (N), cationic (N-1), and anionic (N+1) states of the molecule, all at the geometry of the neutral species.

Expected Reactivity of this compound:

The reactivity of this compound is primarily dictated by the guanidine core, which is known for its strong basicity and nucleophilicity. The guanidine group contains three nitrogen atoms and a central carbon atom. The distribution of electron density and, consequently, the local reactivity, is influenced by the methyl and 2-methylbutyl substituents.

In a typical guanidine structure, the imino nitrogen (the nitrogen double-bonded to the central carbon) is generally the most basic and nucleophilic site. Therefore, it is expected to have the highest f_k^- value, making it the most likely site for electrophilic attack, such as protonation or alkylation. The amino nitrogens (single-bonded to the central carbon) are also nucleophilic, but generally to a lesser extent.

The central carbon atom of the guanidine group is electron-deficient due to being bonded to three electronegative nitrogen atoms. This makes it the most likely site for nucleophilic attack, and it would be expected to have the highest f_k^+ value.

Hypothetical Fukui Function Data:

Without specific computational results for this compound, we can present a hypothetical data table to illustrate the expected trends in Fukui function values. The exact values would need to be determined through quantum chemical calculations.

Atom/GroupExpected f_k^- (Nucleophilic Attack Site)Expected f_k^+ (Electrophilic Attack Site)Predicted Reactivity
Imino NitrogenHighLowPrimary site for electrophilic attack
Amino NitrogensModerateLowSecondary sites for electrophilic attack
Central CarbonLowHighPrimary site for nucleophilic attack
Alkyl GroupsLowLowPrimarily influence reactivity electronically

Detailed Research Findings:

Detailed computational studies on various substituted guanidines have consistently shown that the imino nitrogen is the most reactive site for electrophilic attack. The degree of its nucleophilicity is modulated by the electronic effects of the substituents on the other nitrogen atoms. Electron-donating groups, such as the methyl and 2-methylbutyl groups in the target molecule, are known to increase the electron density on the guanidine core, thereby enhancing the nucleophilicity of the imino nitrogen.

Reaction Mechanisms and Pathways Involving 1 Methyl 1 2 Methylbutyl Guanidine

Investigation of Nucleophilic and Electrophilic Reactivity at the Guanidine (B92328) Core

The guanidine core of 1-Methyl-1-(2-methylbutyl)guanidine is characterized by a central carbon atom double-bonded to one nitrogen atom and single-bonded to two other nitrogen atoms. This structure imparts both nucleophilic and basic properties to the molecule. thieme-connect.com The lone pairs of electrons on the nitrogen atoms, particularly the imino nitrogen, are available for donation, making the guanidine a potent nucleophile. thieme-connect.comtandfonline.com

The nucleophilicity of guanidines allows them to participate in a variety of reactions. For instance, they can act as Lewis bases, donating an electron pair to a Lewis acid. tandfonline.com The reactivity can be influenced by the substituents on the nitrogen atoms. In the case of this compound, the methyl and 2-methylbutyl groups are electron-donating, which can enhance the nucleophilicity of the guanidine core.

Conversely, the guanidinium (B1211019) cation, formed upon protonation, is electrophilic. The positive charge is delocalized over the three nitrogen atoms and the central carbon, making the carbon atom susceptible to attack by nucleophiles. researchgate.net This dual reactivity allows guanidines and their salts to be versatile reagents in organic synthesis.

Detailed Analysis of Acid-Base Equilibria and Proton Transfer Mechanisms

Guanidines are among the strongest organic bases, a property attributed to the resonance stabilization of the corresponding guanidinium cation formed upon protonation. researchgate.netresearchgate.net The pKa of the conjugate acid of guanidine is approximately 13.5, indicating its strong basicity. The substitution pattern on the guanidine nitrogen atoms can influence this basicity.

The acid-base equilibrium of this compound involves the reversible protonation of one of the nitrogen atoms. The positive charge in the resulting guanidinium ion is delocalized across the central carbon and all three nitrogen atoms, which accounts for its significant stability. researchgate.net

Proton transfer is a fundamental step in many reactions catalyzed by guanidines. thieme-connect.com The general mechanism involves the deprotonation of a substrate by the guanidine base to form a hydrogen-bonded ion pair. This intermediate then reacts with another substrate, which may also be activated by hydrogen bonding to the guanidinium cation. Finally, proton transfer back to the product regenerates the guanidine catalyst. thieme-connect.com

Cyclization Reactions Leading to Novel Heterocyclic Systems

Guanidines are valuable building blocks in the synthesis of a wide range of heterocyclic compounds due to their ability to react with bifunctional electrophiles. tandfonline.comnih.gov These reactions often proceed through a condensation mechanism followed by cyclization.

For example, guanidines can react with 1,3-dicarbonyl compounds to form substituted pyrimidines. tandfonline.com Similarly, reactions with α,β-unsaturated carbonyl compounds can lead to the formation of dihydropyrimidines through a Michael addition followed by intramolecular cyclization. The specific structure of the resulting heterocycle depends on the nature of the electrophilic partner and the reaction conditions.

Table 1: Examples of Heterocyclic Systems Synthesized from Guanidines

ReactantHeterocyclic ProductReference
1,3-Dicarbonyl compoundsPyrimidines tandfonline.com
α,β-Unsaturated ketonesDihydropyrimidines nih.gov
Glyoxal (B1671930) dihydrateImidazolium salts tandfonline.com

This table provides generalized examples and not specific reactions of this compound.

Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving this compound

Kinetic and thermodynamic studies of reactions involving guanidines provide valuable insights into their mechanisms and efficiency as catalysts. Such studies on reactions like the thermal guanidine metathesis (TGM) have shown that both steric and electronic factors play a crucial role. wwu.edursc.orgnih.gov

The TGM reaction involves the exchange of substituents on the guanidine nitrogen atoms and is believed to proceed through a dissociative mechanism involving a carbodiimide (B86325) intermediate. wwu.edursc.org The rate and equilibrium of this reaction are influenced by the steric bulk of the substituents. For instance, less sterically hindered guanidines are generally favored at equilibrium. wwu.edu The nature of the substituent (alkyl vs. aryl) also significantly impacts the reaction rate. rsc.org

While specific kinetic or thermodynamic data for this compound are not available, general principles suggest that the steric hindrance from the 2-methylbutyl group would influence its reactivity and the position of equilibrium in reversible reactions. wwu.edursc.orgnih.gov

Catalytic Applications of this compound as an Organocatalyst or Ligand

Guanidines have emerged as powerful tools in organocatalysis and as ligands in transition metal catalysis. rsc.orgresearchgate.netsemanticscholar.orgthieme-connect.comrsc.org Their strong basicity and hydrogen-bonding capabilities are key to their catalytic activity. thieme-connect.comrsc.org

Chiral guanidines are highly effective organocatalysts for a variety of asymmetric transformations. rsc.orgnih.govacs.org They can act as Brønsted bases to deprotonate substrates, creating a chiral ion pair that directs the stereochemical outcome of the subsequent reaction. thieme-connect.com

Although this compound itself is not chiral unless the 2-methylbutyl group is enantiomerically pure, the principles of guanidine-mediated organocatalysis are relevant. Chiral guanidines have been successfully employed in reactions such as Michael additions, Mannich reactions, and aldol (B89426) reactions, affording products with high enantioselectivity. nih.govacs.org The bifunctional nature of some guanidine catalysts, combining a Brønsted base with a hydrogen-bond donor site, is often crucial for achieving high stereocontrol. rsc.org

The nitrogen atoms of the guanidine moiety can coordinate to metal centers, making guanidines effective ligands in transition metal catalysis. researchgate.netresearchgate.netacs.orgat.uanih.gov The coordination can occur through one or more nitrogen atoms, and the electronic properties of the guanidine can be tuned by the substituents on the nitrogen atoms. researchgate.netsemanticscholar.org

Guanidine ligands can stabilize various oxidation states of metals and influence the reactivity and selectivity of the metal catalyst. researchgate.net The strong electron-donating ability of peralkylated guanidines makes them particularly effective ligands. researchgate.net Complexes of transition metals with guanidine-based ligands have been used in a range of catalytic reactions, including polymerization and cross-coupling reactions. semanticscholar.orgresearchgate.net The protonation state of the guanidine can also control its coordination behavior. rsc.org

While there are no specific reports on the use of this compound as a ligand, its structural features suggest it could form stable complexes with various transition metals, potentially leading to catalytically active species. researchgate.netsemanticscholar.orgresearchgate.net

Elucidation of Degradation Pathways and Stability Under Varied Chemical Environments

The chemical stability of this compound is a critical determinant of its behavior and persistence in various chemical environments. The inherent reactivity of the guanidine functional group, characterized by its high basicity and the resonance-stabilized nature of its protonated form (the guanidinium ion), governs its degradation pathways. wikipedia.org The substitution pattern, featuring a methyl and a branched 2-methylbutyl group on one of the nitrogen atoms, introduces specific steric and electronic effects that influence its stability profile.

The degradation of this compound is primarily anticipated to occur through hydrolytic and oxidative pathways. The susceptibility to these degradation routes is highly dependent on environmental conditions such as pH, temperature, and the presence of catalytic agents or oxidants.

Hydrolytic Degradation

Guanidines are known to be susceptible to hydrolysis, which can be catalyzed by both acids and bases, leading to the formation of ureas and amines. digitellinc.com The central carbon atom of the guanidine group is electrophilic and can be attacked by nucleophiles, such as water or hydroxide (B78521) ions.

Under acid-catalyzed hydrolysis , the guanidine is likely to be protonated to form the highly stable guanidinium ion. While this resonance stabilization generally imparts stability, at elevated temperatures or in strongly acidic conditions, the guanidinium ion can still undergo nucleophilic attack by water. The proposed mechanism would involve the formation of a tetrahedral intermediate, which then collapses to yield an amine and a urea (B33335) derivative. For this compound, this would likely result in the formation of 1-methyl-1-(2-methylbutyl)amine and urea.

Under base-catalyzed hydrolysis , the hydroxide ion acts as the nucleophile, directly attacking the central carbon atom of the unprotonated guanidine. This pathway is often more significant for substituted guanidines. The reaction is expected to proceed through a tetrahedral intermediate, which then eliminates ammonia (B1221849) to form N-methyl-N-(2-methylbutyl)urea.

The steric hindrance provided by the branched 2-methylbutyl group may play a role in modulating the rate of hydrolysis. Research on other alkylguanidines has suggested that bulkier alkyl groups can confer additional resistance to degradation by sterically shielding the electrophilic carbon center from nucleophilic attack. digitellinc.com

Table 1: Predicted Hydrolytic Degradation Products of this compound

ConditionPrimary Degradation PathwayMajor Predicted ProductsMinor Predicted Products
Acidic (e.g., pH < 4)Acid-catalyzed hydrolysis1-Methyl-1-(2-methylbutyl)amine, UreaAmmonia, Carbon dioxide (from urea hydrolysis)
Neutral (e.g., pH ~ 7)Slow hydrolysisLow levels of both sets of degradation products-
Basic (e.g., pH > 10)Base-catalyzed hydrolysisN-Methyl-N-(2-methylbutyl)urea, Ammonia1-Methyl-1-(2-methylbutyl)amine, Urea

Oxidative Degradation

The guanidine functional group can be susceptible to oxidative degradation, although it is generally more resistant than other nitrogen-containing functional groups. The degradation of the parent compound, guanine (B1146940), via oxidative pathways is a well-documented process. wikipedia.org For this compound, oxidative degradation could be initiated by strong oxidizing agents or through enzymatic pathways in biological systems.

Potential sites for oxidation include the C=N double bond of the guanidine core and the alkyl substituents. Oxidation of the alkyl chains could lead to the formation of hydroxylated or carbonylated derivatives. For instance, the degradation of long-chain n-alkylcyclohexanes and n-alkylbenzenes often involves oxidation of the alkyl side chain. nih.gov While specific studies on the oxidative degradation of this compound are not available, it can be hypothesized that in the presence of reactive oxygen species (e.g., hydroxyl radicals), complex mixtures of oxidation products could be formed.

In biological systems, microbial degradation represents a potential pathway. Some microorganisms possess enzymes such as guanidinase, which catalyzes the hydrolysis of guanidine to urea and ammonia, or guanidine carboxylase, which carboxylates guanidine as an initial step in its metabolism. researchgate.netnih.gov The presence of the specific alkyl groups on this compound would influence its recognition and processing by such enzymes.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityMechanism of Influence
Low pHGenerally stable due to protonation and resonance stabilization of the guanidinium ion. wikipedia.orgProtonation of the guanidine group reduces its susceptibility to nucleophilic attack.
High pHDecreased stability.Promotes the presence of the unprotonated, more reactive form, and provides hydroxide ions for nucleophilic attack. digitellinc.com
Elevated TemperatureDecreased stability.Provides the activation energy for hydrolysis and other degradation reactions.
Presence of OxidantsDecreased stability.Potential for oxidation of the guanidine core or the alkyl side chains.
Steric HindranceIncreased stability compared to less substituted guanidines.The 2-methylbutyl group may sterically hinder the approach of nucleophiles to the central carbon atom. digitellinc.com

Biochemical and Molecular Interactions of 1 Methyl 1 2 Methylbutyl Guanidine in Vitro and Non Human Systems

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., specific proteins, ion channels) in vitro

No published studies were identified that investigated the molecular recognition and binding of 1-Methyl-1-(2-methylbutyl)guanidine with any specific proteins or ion channels in vitro.

There is no available data from quantitative ligand-protein binding assays, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound in any non-human model system.

A structure-activity relationship (SAR) analysis for this compound is not possible without comparative data from a series of related analogues. The scientific literature does not currently contain such studies.

Enzymatic Modulation: Inhibition or Activation Mechanisms in vitro

There are no reports in the scientific literature describing the ability of this compound to inhibit or activate any enzymes in vitro.

No kinetic studies have been published that would provide data on the mechanism of interaction, such as the type of inhibition (e.g., competitive, non-competitive) or the kinetic parameters (e.g., Km, Vmax), between this compound and any enzyme.

Without evidence of enzymatic modulation, there have been no investigations into the potential binding sites of this compound on any enzyme, and therefore no determination of whether it might act at an active site or an allosteric site.

Interaction with Nucleic Acids (DNA and RNA) in Cell-Free and Model Systems

No research has been published on the interaction of this compound with DNA or RNA in cell-free or model systems. Studies on its potential to bind to nucleic acids, intercalate, or otherwise affect their structure or function are currently absent from the scientific record.

No Scientific Data Available for this compound

A comprehensive search of available scientific literature and databases has revealed no specific research data on the biochemical and molecular interactions of the chemical compound this compound.

Despite a thorough investigation aimed at gathering information for a detailed analysis of this specific guanidine (B92328) derivative, no studies were found that address its binding affinity with polynucleotides, its effects on nucleic acid conformation, its membrane permeability, or its intracellular uptake in non-human cell lines.

The initial research strategy was designed to retrieve data for the following outlined topics:

Intracellular Localization and Uptake Mechanisms in Non-Human Cell Lines:To identify where the compound accumulates within cells and how it gets there.

Consequently, due to the complete absence of scientific data for this compound, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as per the user's request. The generation of content for the specified sections and subsections would amount to speculation, which would violate the core principles of scientific accuracy.

Further research would be required to be initiated by the scientific community to elucidate the biochemical properties of this particular compound. Until such studies are conducted and published, no authoritative article on its molecular interactions can be written.

Analytical Method Development for the Detection and Quantification of 1 Methyl 1 2 Methylbutyl Guanidine

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatographic techniques are paramount for the separation and analysis of 1-Methyl-1-(2-methylbutyl)guanidine from potential impurities and in various matrices. The choice of method depends on the compound's properties, such as its polarity, volatility, and charge.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Due to the basic nature of the guanidine (B92328) group (pKa ≈ 13.5), this compound will be protonated and carry a positive charge under typical HPLC mobile phase conditions. sielc.com This characteristic is central to the development of a successful HPLC method.

A mixed-mode chromatography approach, combining reversed-phase and ion-exchange mechanisms, can be particularly effective. sielc.com A column such as a Primesep 100, which has both hydrophobic and cation-exchange properties, would be suitable. sielc.com The retention of this compound would be influenced by both the hydrophobicity of the 2-methylbutyl group and the ionic interaction of the protonated guanidinium (B1211019) group.

For detection, UV absorbance at a low wavelength (around 200 nm) can be utilized, although this may offer limited sensitivity. sielc.com A more sensitive and universal detection method for non-chromophoric compounds like this is Evaporative Light Scattering Detection (ELSD).

Table 1: Hypothetical HPLC-ELSD Method Parameters for this compound Analysis

ParameterValue
Column Primesep 100 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (50:50) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
ELSD Nebulizer Temp 40 °C
ELSD Evaporator Temp 60 °C
Nitrogen Flow 1.5 L/min

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Direct analysis of the highly polar and non-volatile this compound by Gas Chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound. Several derivatization reagents are available for guanidino compounds.

One common approach is derivatization with hexafluoroacetylacetone. rsc.org This reagent reacts with the guanidine group to form a volatile derivative suitable for GC analysis. Another option involves reaction with glyoxal (B1671930) and ethyl chloroformate. nih.govmdpi.com

Following derivatization, separation can be achieved on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5 or equivalent). Detection is typically performed using a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds.

Table 2: Proposed GC-FID Method for Derivatized this compound

ParameterValue
Derivatizing Agent Hexafluoroacetylacetone
Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min
Detector Temperature 280 °C
Injection Mode Split (10:1)

Ion Chromatography for Charged Species Separation

Ion Chromatography (IC) is an excellent technique for the direct analysis of ionic species like the protonated form of this compound, without the need for derivatization. beilstein-journals.org This method is particularly useful for quantitative analysis in aqueous samples.

A cation-exchange column is used to separate the positively charged guanidinium ion from other cations in the sample matrix. The separation is based on the affinity of the analyte for the ion-exchange sites on the stationary phase. Elution is typically achieved using an acidic mobile phase.

Suppressed conductivity detection is often employed in IC. This method provides high sensitivity and selectivity for ionic analytes by reducing the background conductivity of the eluent.

Table 3: Suggested Ion Chromatography Method for this compound

ParameterValue
Column Cation-exchange column (e.g., Dionex IonPac CS20) beilstein-journals.org
Eluent 20 mM Methanesulfonic Acid
Flow Rate 0.8 mL/min
Column Temperature 35 °C
Detection Suppressed Conductivity
Injection Volume 25 µL

Chiral Chromatography for Enantiomeric Excess Determination

The presence of a stereocenter in the 2-methylbutyl group of this compound means that it can exist as two enantiomers. The determination of the enantiomeric excess (ee) is crucial, and this can be achieved using chiral chromatography.

Chiral HPLC is the most common approach. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) and coated on a silica (B1680970) support, are widely used for the separation of a broad range of chiral compounds. mdpi.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Alternatively, a chiral mobile-phase additive (CMPA) can be used with a standard achiral column. nih.gov In this case, the chiral selector is added to the mobile phase and forms diastereomeric complexes with the enantiomers in solution, which are then separated on the achiral column.

Table 4: Example Chiral HPLC Method for Enantiomeric Separation

ParameterValue
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane (B92381):Ethanol (90:10) with 0.1% Diethylamine
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL

Electrophoretic Methodologies

Electrophoretic techniques offer high separation efficiency and are particularly well-suited for the analysis of charged species.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a powerful analytical technique that separates compounds based on their charge-to-size ratio. chromatographytoday.com Given that this compound is positively charged in acidic buffers, it is an ideal candidate for CE analysis.

For purity analysis, a simple capillary zone electrophoresis (CZE) method can be employed. A fused-silica capillary and a background electrolyte (BGE) at a low pH (e.g., pH 2.5 phosphate (B84403) buffer) would provide a high-resolution separation of the main compound from any charged impurities.

Furthermore, CE is an excellent technique for chiral separations. chromatographytoday.com By adding a chiral selector to the BGE, the enantiomers of this compound can be resolved. Cyclodextrins, particularly sulfated β-cyclodextrin, are effective chiral selectors for basic compounds in CE. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times and thus, separation.

Table 5: Prospective Chiral Capillary Electrophoresis Method

ParameterValue
Capillary Fused Silica (50 µm i.d., 60 cm total length)
Background Electrolyte 50 mM Phosphate Buffer (pH 2.5) containing 10 mM Sulfated β-Cyclodextrin
Voltage 20 kV
Temperature 25 °C
Detection UV at 200 nm
Injection Hydrodynamic (50 mbar for 5 s)

Spectrophotometric and Fluorometric Assay Development for Detection

Spectrophotometric and fluorometric methods offer sensitive and accessible means for detecting guanidine compounds. These techniques often rely on chemical reactions that produce a chromophore or a fluorophore, allowing for quantification based on light absorbance or emission.

Spectrophotometric Methods: Two primary strategies have been described for the spectrophotometric analysis of guanidino compounds. nih.gov

Ion-Pair Formation: This method involves the reaction of the positively charged guanidine group with an anionic dye. For instance, guanidino compounds can form an ion-pair with bromocresol purple at a specific pH (e.g., pH 3.8). nih.gov This resulting complex is typically yellow and can be extracted into an organic solvent like chloroform (B151607) for measurement at its maximum absorbance wavelength, around 415 nm. nih.gov

Charge-Transfer Complexation: Basic guanidino compounds can react with iodine in a solvent such as chloroform. nih.gov This interaction forms a molecular charge-transfer complex that exhibits strong absorbance in the ultraviolet (UV) region, with maximal absorbance peaks often appearing at approximately 292 nm and 345 nm. nih.gov

Studies on various guanidino drugs have demonstrated good adherence to Beer's law with these methods, achieving relative standard deviations (RSD) of less than 2%. nih.gov

Fluorometric Methods: Fluorometric assays generally provide higher sensitivity compared to spectrophotometry. These methods almost always require a derivatization step to convert the non-fluorescent guanidine moiety into a fluorescent product.

Post-Column Derivatization: In High-Performance Liquid Chromatography (HPLC), a derivatizing agent can be introduced after the analytical column. Reagents like 1,2-naphthoquinone-4-sulfonate nih.gov and phenanthrenequinone (B147406) nih.gov react with guanidino compounds in an alkaline solution to form highly fluorescent derivatives. These can then be detected by a fluorescence detector. An HPLC system using 1,2-naphthoquinone-4-sulfonate as a post-column reagent was able to separate various guanidino compounds within 25 minutes. nih.gov

Pre-Column Derivatization: Alternatively, the derivatization reaction can be performed before injecting the sample into the chromatograph. Ninhydrin, under specific alkaline and subsequent acidic conditions at elevated temperatures, can serve as a pre-column derivatization reagent to yield fluorescent products, with excitation and emission wavelengths around 390 nm and 470 nm, respectively. researchgate.net Benzoin is another effective pre-column derivatization agent that leads to sensitive and selective quantification via fluorescence detection. nih.gov

Table 1: Spectrophotometric and Fluorometric Reagents for Guanidine Compound Detection

Method TypeReagentPrincipleTypical Detection Wavelength (nm)Reference
SpectrophotometryBromocresol PurpleIon-Pair FormationAbsorbance at ~415 nih.gov
SpectrophotometryIodineCharge-Transfer ComplexationAbsorbance at ~292 and ~345 nih.gov
Fluorometry (Post-Column HPLC)1,2-Naphthoquinone-4-sulfonateDerivatization to FluorophorNot Specified nih.gov
Fluorometry (Post-Column HPLC)PhenanthrenequinoneDerivatization to FluorophorNot Specified nih.gov
Fluorometry (Pre-Column HPLC)NinhydrinDerivatization to FluorophorEx: 390, Em: 470 researchgate.net
Fluorometry / LC-MSBenzoinDerivatization to FluorophorNot Specified nih.gov

Electrochemical Sensing Strategies and Biosensor Applications

Electrochemical methods provide a powerful platform for the development of sensors and biosensors, offering high sensitivity, rapid response, and potential for miniaturization.

Electrochemical Sensors: Potentiometric sensors can be designed for guanidinium-containing compounds. For example, a sensor for sulfur dioxide gas was developed using a hydrogen sulfite-selective electrode that incorporated a multicyclic guanidinium ionophore into a plasticized PVC membrane. nih.gov This demonstrates the principle of using guanidinium's specific ion-binding properties to create selective electrodes. Similar strategies could be adapted for the direct detection of this compound in solution. Furthermore, electrochemical sensors have been successfully developed for the simultaneous detection of related nitrogenous bases like guanine (B1146940) and adenine, utilizing modified glassy carbon electrodes to enhance electro-catalytic properties and facilitate detection. researchgate.net

Biosensor Applications: A significant advancement in guanidine detection has been the development of RNA-based fluorescent (RBF) biosensors. acs.orgacs.org These biosensors are engineered using a guanidine-I riboswitch, an RNA element that specifically binds to guanidine. researchgate.net The binding event induces a conformational change in the RNA structure, which in turn "turns on" the fluorescence of a linked aptamer, such as Spinach2. researchgate.net

Key features of these guanidine biosensors include:

Rapid Turn-On Kinetics: A detectable signal can be generated within 4 minutes of adding guanidine, with a maximal signal reached in 15-35 minutes. acs.orgnih.gov This is significantly faster than traditional reporter gene-based sensors, which can take an hour or more to produce a signal. researchgate.net

High Selectivity and Affinity: These biosensors are highly selective for guanidine. Different biosensor topologies, such as "Junction" and "Linker" designs, exhibit varying binding affinities (Kd). A junction-based biosensor (Kpn J 2,2-A) showed a much lower dissociation constant (~60 µM) compared to a linker-based design (~7 mM), indicating stronger binding. researchgate.net

Live-Cell Applications: Because guanidine is cell-permeable, these biosensors can be used for real-time monitoring of guanidine concentrations within living cells, such as E. coli. acs.orgnih.gov

Table 2: Characteristics of RNA-Based Guanidine Biosensors

Biosensor TypeTopologyAnalyteResponse Time (Detectable Signal)Binding Affinity (Kd)Reference
RNA-Based Fluorescent (RBF)Junction (Kpn J 2,2-A)Guanidine~4 minutes~60 µM researchgate.net
RNA-Based Fluorescent (RBF)Linker (L-5 Tr-4)Guanidine~4 minutes~7 mM researchgate.net
Reporter GeneNot ApplicableGuanidine~60 minutesNot Applicable researchgate.net

Advanced Sample Preparation and Derivatization Protocols for Enhanced Analytical Detection

Effective sample preparation is critical for accurate quantification, especially in complex matrices like biological fluids or environmental samples. Derivatization is a key strategy to improve the volatility, chromatographic behavior, and detectability of guanidino compounds.

Sample Preparation:

Protein Removal: For analysis in biological samples like serum or plasma, proteins often interfere with detection and can damage analytical columns. A common and effective method for protein removal is centrifugation through a molecular weight cut-off filter (e.g., 30 kDa NanoSep centrifugal filter). nih.gov

Solid-Phase Extraction (SPE): For concentrating analytes from aqueous samples and removing interfering substances, SPE is widely used. A novel method for analyzing guanidine derivatives in water utilized a dual-cartridge system, combining a mixed-mode weak-cation-exchange (WCX) cartridge with an activated carbon cartridge to effectively extract the target compounds. nih.gov

Use of Denaturants: Guanidine salts, such as guanidine hydrochloride or guanidine thiocyanate (B1210189), are themselves powerful protein denaturants. ucsf.edunih.gov They are frequently used in sample preparation protocols for proteomics and RNA extraction to unfold proteins and inhibit enzymatic activity (e.g., RNases), ensuring sample integrity. nih.govresearchgate.net

Derivatization Protocols: Derivatization converts the polar guanidine group into a less polar, more volatile, or more easily detectable species, making it amenable to chromatographic analysis.

For Gas Chromatography (GC): Pre-column derivatization is essential as guanidino compounds are generally not volatile enough for GC analysis. oup.com Common reagents include:

Glyoxal: Reacts with guanidino compounds to form derivatives that can be separated on an HP-5 column and detected by a flame ionization detector (FID). oup.comresearchgate.net

Methylglyoxal and Ethyl Chloroformate: This combination of reagents has been used to derivatize a wide range of guanidino compounds for GC-FID analysis. rsc.orgpsu.edu

Acetylacetone: Forms UV-absorbing derivatives with guanidine salts, although the reaction may not go to completion. oup.comnih.gov

For High-Performance Liquid Chromatography (HPLC): Derivatization enhances detection sensitivity, particularly for UV or fluorescence detectors.

Benzoin and Anisoin: These reagents react with guanidino compounds to form products that can be sensitively detected by LC-tandem mass spectrometry (LC-MS/MS), allowing for quantification at nanomolar concentrations. nih.govnih.gov

Ninhydrin: Used as a pre-column reagent to create fluorescent derivatives. researchgate.net

1,2-Naphthoquinone-4-sulfonate: Used as a post-column reagent in HPLC systems for fluorometric determination. nih.gov

Table 3: Common Derivatization Reagents for Guanidino Compound Analysis

ReagentAnalytical TechniqueDetection MethodKey FeaturesReference
GlyoxalGCFIDPre-column derivatization for volatile products. oup.comresearchgate.net
Methylglyoxal / Ethyl ChloroformateGCFIDPre-column derivatization for a wide range of guanidino compounds. rsc.orgpsu.edu
AcetylacetoneHPLCUVPre-column derivatization to form UV-absorbing species. oup.comnih.gov
Benzoin / AnisoinLC-MS/MSMass SpectrometryHighly sensitive pre-column derivatization for trace analysis. nih.govnih.gov
NinhydrinHPLCFluorescencePre-column derivatization for fluorescent products. researchgate.net
1,2-Naphthoquinone-4-sulfonateHPLCFluorescencePost-column derivatization for fluorometric detection. nih.gov

Rigorous Method Validation: Specificity, Linearity, Accuracy, Precision, and Robustness

A critical component of analytical method development is rigorous validation to ensure the reliability and reproducibility of the results. Validation is performed according to established guidelines, such as those in the United States Pharmacopeia (USP) General Chapter <1225>. thermofisher.com For a hypothetical method for this compound, the following parameters would need to be thoroughly assessed, based on established practices for similar compounds.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. thermofisher.com Specificity is often demonstrated by showing that the analyte peak is well-resolved from other peaks in a chromatogram and by analyzing blank and placebo matrices to confirm the absence of interfering signals at the analyte's retention time. thermofisher.com Derivatization can also impart a high degree of specificity to an assay. oup.com

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. thermofisher.com This is typically evaluated by analyzing a series of standards at different concentrations. For an ion chromatography (IC) method for guanidine, linearity was established over a range of 0.1 to 10 mg/L with a coefficient of determination (R²) of 0.9999. thermofisher.com An LC-MS method for derivatized guanidine showed a quadratic calibration curve fit between 50 nM and 10 µM with an R² > 0.999. nih.gov

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. thermofisher.com It is often determined by performing spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is measured (recovered) is calculated. For guanidino drugs, mean percentage recoveries of 99.8-100.8% have been reported. nih.gov An IC method for guanidine demonstrated good recoveries at three different spike levels. thermofisher.com

Precision: Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For an IC method, precision was evaluated at three concentration levels, with retention time RSDs ≤0.44% and peak area RSDs ≤2.11%. thermofisher.com Other methods for guanidino compounds report RSDs of less than 2% nih.gov and between 1.4% and 2.8%. researchgate.net

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. thermofisher.com This provides an indication of its reliability during normal usage. For an HPLC or IC method, this could involve intentionally varying conditions such as eluent concentration (e.g., ±10%), column temperature, and flow rate, and then monitoring the effect on chromatographic parameters like retention time, peak asymmetry, and resolution. thermofisher.com

Table 4: Example Validation Parameters for a Guanidine Assay by Ion Chromatography

Validation ParameterResultReference
Linearity (Range)0.1 to 10 mg/L thermofisher.com
Linearity (Coefficient of Determination, R²)0.9999 thermofisher.com
Limit of Detection (LOD)0.0045 mg/L thermofisher.com
Limit of Quantification (LOQ)0.0125 mg/L thermofisher.com
Precision (Peak Area RSD)≤2.11% thermofisher.com
Accuracy (Spike Recovery)Good recovery at 1, 2.5, and 5 mg/L spike levels thermofisher.com
RobustnessMethod shown to be robust against minor changes in chromatographic conditions thermofisher.com

Compound Reference Table

Derivatization and Structural Modification Strategies for 1 Methyl 1 2 Methylbutyl Guanidine

Alkylation and Acylation Reactions at Guanidine (B92328) Nitrogen Centers

The nitrogen atoms of the guanidine moiety in 1-Methyl-1-(2-methylbutyl)guanidine are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions allow for the introduction of a wide range of substituents, thereby modulating the compound's lipophilicity, steric bulk, and electronic properties.

Alkylation reactions can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The reaction typically proceeds at the unsubstituted -NH2 group, although reaction at the -NH-methyl group can also occur under certain conditions. For instance, reaction with benzyl (B1604629) bromide in a suitable solvent like acetonitrile (B52724) could yield the corresponding N-benzyl derivative.

Acylation reactions, on the other hand, introduce an acyl group, which can act as a hydrogen bond acceptor and may alter the compound's metabolic stability. Acylating agents like acid chlorides or anhydrides react with the guanidine nitrogens, usually under basic conditions to neutralize the generated acid. The choice of the acylating agent is critical in determining the final product's characteristics.

Reagent ClassSpecific ReagentPotential Product StructureReaction Conditions
Alkyl HalideBenzyl Bromide1-Methyl-1-(2-methylbutyl)-2-benzylguanidineAprotic solvent (e.g., ACN), Base (e.g., K2CO3), RT to 60°C
Acyl ChlorideAcetyl Chloride1-Methyl-1-(2-methylbutyl)-2-acetylguanidineAprotic solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT
IsocyanatePhenyl Isocyanate1-(1-Methyl-1-(2-methylbutyl)guanidino)-3-phenylureaAprotic solvent (e.g., THF), RT

This table presents hypothetical reaction outcomes based on general principles of guanidine reactivity.

Synthesis and Characterization of Guanidinium (B1211019) Salts and Ion-Pair Complexes

The basic nature of the guanidine group allows for the facile formation of a variety of guanidinium salts through reaction with both inorganic and organic acids. These salts often exhibit improved solubility and crystallinity compared to the free base, which is advantageous for purification and handling. The formation of the guanidinium cation also enhances the hydrogen-bonding capabilities of the molecule.

The synthesis of these salts is typically a straightforward acid-base reaction. For example, treating a solution of this compound with an equimolar amount of hydrochloric acid would yield the corresponding hydrochloride salt. The characterization of these salts is commonly performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can show shifts in the signals of protons adjacent to the nitrogen atoms upon protonation, and X-ray crystallography to determine the solid-state structure of the salt. researchgate.net

Acid UsedSalt NamePotential Properties
Hydrochloric Acid1-Methyl-1-(2-methylbutyl)guanidinium ChlorideHigh water solubility
Acetic Acid1-Methyl-1-(2-methylbutyl)guanidinium Acetate (B1210297)Moderate water solubility, potentially crystalline
Trifluoroacetic Acid1-Methyl-1-(2-methylbutyl)guanidinium Trifluoroacetate (B77799)Soluble in organic solvents, useful for chromatography

This table lists plausible salts of this compound.

Cyclization Reactions for Novel Ring Systems Incorporating the Guanidine Moiety

The guanidine functional group is a valuable building block for the synthesis of various nitrogen-containing heterocyclic compounds. Through cyclization reactions, the guanidine moiety of this compound can be incorporated into new ring systems, leading to the generation of novel chemical entities with diverse three-dimensional structures.

For instance, reaction with β-dicarbonyl compounds, such as acetylacetone, in the presence of a catalyst can lead to the formation of substituted pyrimidine (B1678525) rings. researchgate.net Similarly, reactions with α,β-unsaturated esters or nitriles can be employed to construct other heterocyclic frameworks. These cyclization reactions significantly expand the structural diversity of derivatives that can be accessed from the parent compound. rsc.orgresearchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can help predict the feasibility and outcome of such tandem aza-Michael addition and intramolecular cyclization reactions. mdpi.comnih.gov

ReactantResulting HeterocyclePotential Significance
AcetylacetoneSubstituted PyrimidineCore structure in many bioactive molecules
Diethyl MalonateBarbiturate-like structureAccess to CNS-active scaffolds
AcrylonitrileDihydropyrimidine derivativePrecursors for further chemical elaboration

This table outlines potential cyclization reactions based on known guanidine chemistry.

Introduction of Diverse Functional Groups for Further Synthetic Transformation

To enable further diversification and the development of more complex molecules, various functional groups can be introduced onto the this compound scaffold. These functional groups can serve as handles for subsequent chemical modifications, such as cross-coupling reactions, click chemistry, or bioconjugation.

For example, if a derivative of the parent compound contains a primary alcohol, it could be oxidized to an aldehyde or a carboxylic acid, which can then be used in a wide array of subsequent reactions. The introduction of a terminal alkyne or an azide (B81097) group would allow for the use of Huisgen cycloaddition (click chemistry) to attach a variety of other molecules. These strategies are fundamental in medicinal chemistry for the generation of compound libraries for high-throughput screening.

Functional Group to IntroduceReagent/StrategyPotential for Further Transformation
Hydroxyl GroupReaction with an epoxy-containing reagentOxidation, esterification, etherification
Terminal AlkyneAlkylation with a propargyl halideClick chemistry, Sonogashira coupling
Azide GroupNucleophilic substitution with sodium azideClick chemistry, Staudinger ligation

This table provides examples of functionalization strategies for synthetic diversification.

Rational Design and Synthesis of Analogs for Advanced Structure-Activity Relationship (SAR) Studies

The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery and development. For this compound, the rational design and synthesis of analogs aim to identify the key structural features responsible for its biological activity and to optimize these properties. nih.govnih.gov

SAR studies involve the synthesis of a series of related compounds where specific parts of the molecule are systematically varied. For this compound, this could involve:

Modification of the 2-methylbutyl group: Altering the length and branching of this alkyl chain can probe the impact of lipophilicity and steric bulk on activity.

Substitution on the guanidine nitrogens: Introducing different alkyl or aryl groups can explore the electronic and steric requirements of the binding pocket.

Conformational restriction: Incorporating the guanidine moiety into a cyclic system can lock the molecule into a specific conformation, which may lead to higher affinity and selectivity for its biological target.

The synthesized analogs would then be evaluated in relevant biological assays to determine how these structural changes affect their activity. This iterative process of design, synthesis, and testing is crucial for the development of lead compounds with improved potency, selectivity, and pharmacokinetic properties.

Analog Design StrategyRationaleExample Modification
Varying Alkyl ChainModulate lipophilicity and van der Waals interactionsReplacing 2-methylbutyl with isobutyl, neopentyl, or cyclohexyl
N-Guanidine SubstitutionProbe for additional binding interactions and modify basicityReplacing methyl with ethyl, propyl, or cyclopropyl (B3062369) groups
Bioisosteric ReplacementMimic the guanidine group with other functional groupsReplacing the guanidine with a 2-aminoimidazoline (B100083) or a thiourea (B124793) moiety

This table illustrates rational design strategies for SAR studies of this compound analogs.

Future Research Directions and Emerging Areas in the Study of 1 Methyl 1 2 Methylbutyl Guanidine

Exploration of Green Chemistry Principles in Synthetic Route Design

The synthesis of organocatalysts themselves is a critical area for the application of green chemistry principles. Future research should prioritize the development of environmentally benign and efficient synthetic routes to 1-Methyl-1-(2-methylbutyl)guanidine.

Current synthetic strategies for acyclic guanidines often involve multi-step processes that may use hazardous reagents and generate significant waste. A forward-looking approach would focus on several key areas:

Atom Economy and Waste Reduction: Traditional guanylation methods can have poor atom economy. Future work should target the design of synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product. numberanalytics.comjocpr.com This involves a shift away from stoichiometric reagents towards catalytic methods.

Renewable Feedstocks: The chiral (S)-2-methyl-1-butylamine precursor is typically derived from petrochemical sources. Research into its synthesis from renewable bio-based feedstocks, such as amino acids or fermentation products, would significantly improve the sustainability profile of the final catalyst.

Greener Solvents and Conditions: Investigations into the use of green solvents (e.g., water, ethanol, or supercritical CO₂) or solvent-free reaction conditions are warranted. Furthermore, the application of energy-efficient techniques like microwave-assisted synthesis could drastically reduce reaction times and energy consumption, as has been demonstrated for other guanidine (B92328) derivatives. orientjchem.orgrsc.org

A comparative analysis of potential synthetic routes based on green chemistry metrics will be crucial for identifying the most sustainable options.

Table 1: Proposed Research for Greener Synthesis of this compound

Research AreaSpecific GoalRationale
Alternative Reagents Develop a catalytic guanylation protocol.To replace hazardous and inefficient stoichiometric guanylating agents like carbodiimides or thioureas.
Solvent Selection Evaluate synthesis in water or bio-derived solvents.To minimize reliance on volatile organic compounds (VOCs).
Energy Efficiency Explore microwave-assisted and flow chemistry syntheses.To reduce energy consumption and improve reaction control and scalability. orientjchem.orgrsc.org
Feedstock Origin Engineer a biosynthetic route to (S)-2-methyl-1-butylamine.To create a fully renewable pathway to the chiral precursor.

Novel Applications in Asymmetric Catalysis and Reaction Design

The structural simplicity and conformational flexibility of this compound may offer distinct advantages over its more rigid, sterically hindered bicyclic analogues. rsc.orgresearchgate.net Future research should aim to exploit these features in novel catalytic applications.

As a strong Brønsted base, this catalyst is well-suited for a variety of proton-transfer-mediated reactions. However, its reduced steric bulk could allow it to effectively catalyze reactions involving sterically demanding substrates that are challenging for larger catalysts.

Emerging areas for investigation include:

Cooperative Catalysis: The combination of the basic guanidine with a chiral or achiral metal catalyst could unlock novel reactivity. The guanidine could act as a Brønsted base to deprotonate a pro-nucleophile, while the metal center activates the electrophile, leading to new synergistic catalytic systems. rsc.orgrsc.org

Cascade and Tandem Reactions: Designing one-pot reactions where this compound catalyzes multiple sequential steps can significantly improve synthetic efficiency. Its ability to act as both a base and a hydrogen-bond donor is key to this approach.

Phase-Transfer Catalysis: The guanidinium (B1211019) salt formed upon protonation has the potential to act as a chiral phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. rsc.orgresearchgate.net

Table 2: Potential Novel Asymmetric Reactions for this compound

Reaction TypeSubstratesRationale for Catalyst Suitability
Michael Addition Sterically hindered ketones and nitro-olefinsThe smaller catalyst profile may allow for better access to crowded active sites.
Mannich Reaction α,α-Disubstituted aldehydes and iminesPotential for high enantioselectivity in the formation of quaternary carbon centers.
Henry (Nitroaldol) Reaction Aliphatic aldehydes and nitroalkanesA challenging substrate class where the catalyst's basicity and minimal steric hindrance could be advantageous.
Asymmetric Protonation Silyl enol ethers of prochiral ketonesThe catalyst could act as a chiral proton source to establish stereocenters.

Mechanistic Insights into Complex Reaction Pathways and Intermediates

A deep understanding of the reaction mechanism is fundamental to catalyst optimization and the rational design of new reactions. While the general modes of guanidine catalysis are appreciated, the specific mechanistic details for simple acyclic guanidines are less established. nih.govresearchgate.netscienceopen.com

Future research should focus on elucidating the precise reaction pathways and identifying key intermediates when this compound is employed as a catalyst. A multi-pronged approach combining experimental and computational methods will be most effective.

Key research questions to be addressed include:

What is the nature of the catalyst-substrate interaction?

What is the rate-determining step of the reaction?

How does the conformational flexibility of the acyclic backbone influence enantioselectivity?

Table 3: Proposed Experiments for Mechanistic Elucidation

Experimental TechniqueObjectiveExpected Outcome
Kinetic Analysis Determine reaction orders with respect to catalyst, nucleophile, and electrophile.Elucidation of the species involved in the rate-determining step.
In-situ Spectroscopy (NMR, IR) Observe the formation of catalyst-substrate complexes and intermediates.Direct evidence for the formation of guanidinium-enolate ion pairs or other key species.
Deuterium Labeling Studies Track the pathway of proton transfer during the reaction.Confirmation of the role of the guanidine as a Brønsted base and the timing of protonation/deprotonation steps.
Non-linear Effect Studies Correlate the enantiomeric excess of the catalyst with that of the product.Insight into the aggregation state of the catalyst and the presence of monomeric or dimeric active species.

Advanced Computational Modeling for Predictive Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding organocatalysis. rsc.orgacs.orgmdpi.com For this compound, where experimental data is sparse, computational modeling offers a powerful predictive platform to guide future experimental work.

Future computational studies should aim to:

Model Transition States: DFT calculations can be used to model the transition states for the formation of both (R) and (S) products. The calculated energy difference between these diastereomeric transition states can be correlated with the experimentally observed enantioselectivity, providing a deep understanding of the origins of stereocontrol. rsc.orgacs.org

Predict Catalyst Performance: The development of Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms, trained on a dataset of computationally derived descriptors and experimental results from analogous catalysts, could enable the prediction of catalytic activity and enantioselectivity for new substrates or reaction types. illinois.edu

Analyze Non-Covalent Interactions: Detailed analysis of the non-covalent interactions (e.g., hydrogen bonding, steric repulsion) within the transition state assembly is crucial for explaining the observed stereochemical outcome.

Table 4: Hypothetical DFT Study of a Catalyzed Michael Addition

ParameterComputational GoalImplication for Research
Transition State Energy (ΔG‡) Calculate ΔG‡ for the (R) and (S) pathways.A lower ΔG‡ for one pathway predicts the major enantiomer.
Energy Difference (ΔΔG‡) Determine the difference in energy between the two transition states.Correlates directly with the predicted enantiomeric excess (ee).
Structural Analysis of TS Identify key hydrogen bonds and steric clashes.Provides a rational basis for catalyst modification to improve selectivity.
Conformational Search Model the various conformations of the acyclic catalyst in the transition state.Determines the active conformation of the catalyst and its influence on the reaction outcome.

Development of Next-Generation Analytical Platforms for Complex Matrices

The advancement of catalysis is intrinsically linked to the development of sophisticated analytical methods. Monitoring the progress of reactions catalyzed by this compound, particularly within complex reaction mixtures, requires robust and efficient analytical platforms. nih.govnih.gov

Future research in this area should focus on overcoming the challenges of separating a chiral catalyst from chiral products and reactants, and on the rapid and accurate determination of enantiomeric excess (ee).

Key areas for development include:

Novel Chiral Stationary Phases (CSPs): The design and synthesis of new CSPs for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) that are specifically tailored for the separation of acyclic guanidines and their corresponding reaction products would be highly beneficial. jiangnan.edu.cn SFC, in particular, offers the advantage of faster analysis times and reduced use of organic solvents.

High-Throughput Screening: The integration of automated synthesis platforms with rapid analytical techniques would enable high-throughput screening of reaction conditions and catalyst variants, accelerating the discovery of new applications.

Real-Time Reaction Monitoring: The development of in-situ analytical methods, such as those based on fiber-optic probes coupled to spectroscopic techniques (e.g., Raman, IR) or advanced mass spectrometry, would provide invaluable data on reaction kinetics and mechanism without the need for offline sampling and analysis. jiangnan.edu.cn

Table 5: Comparison of Analytical Techniques for Chiral Analysis

Analytical TechniqueCurrent ApplicationFuture Research Goal for This Catalyst System
Chiral HPLC Standard method for ee determination.Development of novel CSPs for baseline separation of the catalyst and all stereoisomeric products.
Chiral SFC A greener, faster alternative to HPLC.Method development for a broad range of potential reaction products; coupling to mass spectrometry for enhanced sensitivity. jiangnan.edu.cn
Chiral Capillary Electrophoresis (CE) High-efficiency separations with low sample consumption.Exploration of novel chiral selectors and background electrolytes for robust and reproducible analysis. mdpi.com
Mass Spectrometry (MS) Structural confirmation and quantification.Development of direct chiral analysis methods using chiral reference compounds or ion mobility-mass spectrometry (IM-MS) for separation-free ee determination. jiangnan.edu.cn

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.